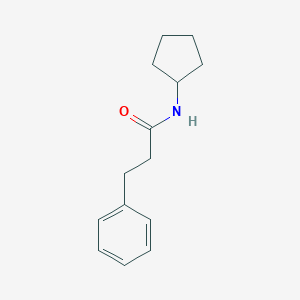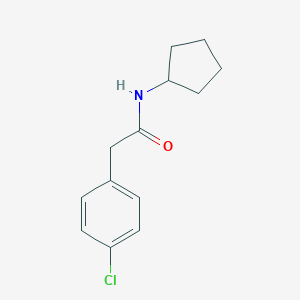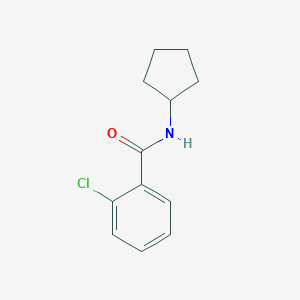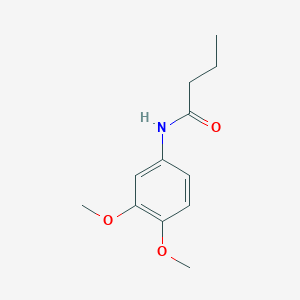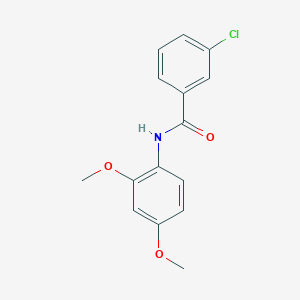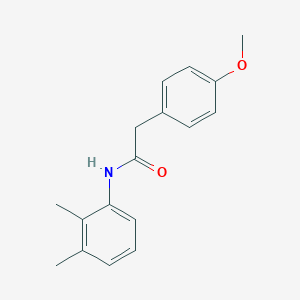![molecular formula C13H17N3O2S3 B291941 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone, also known as AMTES, is a thieno[2,3-c]isothiazole compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including cancer research, neurological disorders, and cardiovascular diseases.
作用機序
The mechanism of action of 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs.
Biochemical and Physiological Effects
1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders. In cardiovascular diseases, 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to have anti-inflammatory and anti-atherosclerotic effects.
実験室実験の利点と制限
1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in various applications. However, there are also some limitations to using 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone. One direction is to further investigate its potential use in cancer research, particularly in combination with other anti-cancer drugs. Another direction is to investigate its potential use in the treatment of neurological disorders, particularly in animal models of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone and to identify potential side effects and toxicity.
合成法
1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorothiophene with sodium hydride, followed by the reaction with 2-mercaptoethylamine hydrochloride. The resulting compound is then reacted with morpholine and chloroacetyl chloride to produce 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学的研究の応用
1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been extensively studied for its potential use in scientific research. It has shown promising results in various applications, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, 1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone has been shown to have anti-inflammatory and anti-atherosclerotic effects.
特性
分子式 |
C13H17N3O2S3 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
1-[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]ethanone |
InChI |
InChI=1S/C13H17N3O2S3/c1-8(17)11-10(14)9-12(20-11)15-21-13(9)19-7-4-16-2-5-18-6-3-16/h2-7,14H2,1H3 |
InChIキー |
VPDXSKSEJKNOIA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCOCC3)N |
正規SMILES |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCOCC3)N |
溶解性 |
51.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
